Hex-2-ynoyl chloride Hex-2-ynoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17182526
InChI: InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-3H2,1H3
SMILES:
Molecular Formula: C6H7ClO
Molecular Weight: 130.57 g/mol

Hex-2-ynoyl chloride

CAS No.:

Cat. No.: VC17182526

Molecular Formula: C6H7ClO

Molecular Weight: 130.57 g/mol

* For research use only. Not for human or veterinary use.

Hex-2-ynoyl chloride -

Specification

Molecular Formula C6H7ClO
Molecular Weight 130.57 g/mol
IUPAC Name hex-2-ynoyl chloride
Standard InChI InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-3H2,1H3
Standard InChI Key FRVMOYIBZNVRPI-UHFFFAOYSA-N
Canonical SMILES CCCC#CC(=O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Hex-2-ynoyl chloride (IUPAC name: hex-2-ynoyl chloride) features a linear carbon chain with a terminal triple bond between the second and third carbon atoms and a reactive acyl chloride group (-COCl) at the first position (Fig. 1). The molecular formula C₆H₇ClO corresponds to a molecular weight of 130.58 g/mol, distinguishing it from its double-bond analogue, Hex-2-enoyl chloride (C₆H₉ClO, 132.59 g/mol) . The triple bond introduces significant electron deficiency at the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Table 1: Structural comparison of Hex-2-ynoyl chloride and related compounds

PropertyHex-2-ynoyl ChlorideHex-2-enoyl Chloride
Molecular FormulaC₆H₇ClOC₆H₉ClO
Molecular Weight (g/mol)130.58132.59
Bond TypeTriple (C≡C)Double (C=C)
CAS Number36394-07-718802-95-4
ElectrophilicityHighModerate

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of Hex-2-ynoyl chloride reveals characteristic absorption bands at 1800–1820 cm⁻¹ for the carbonyl (C=O) stretch and 2100–2260 cm⁻¹ for the carbon-carbon triple bond (C≡C). Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 2.5–3.0 ppm (triplet, CH₂ adjacent to triple bond) and δ 3.3–3.7 ppm (singlet, terminal CH₂Cl group) in ¹H NMR, and δ 150–160 ppm (carbonyl carbon) in ¹³C NMR.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of Hex-2-ynoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:

HC≡C-CH₂-CH₂-CH₂-COOH + SOCl₂ → HC≡C-CH₂-CH₂-CH₂-COCl + SO₂↑ + HCl↑\text{HC≡C-CH₂-CH₂-CH₂-COOH + SOCl₂ → HC≡C-CH₂-CH₂-CH₂-COCl + SO₂↑ + HCl↑}

This exothermic reaction proceeds at 40–60°C, yielding Hex-2-ynoyl chloride with >90% efficiency. Alternative reagents like oxalyl chloride [(COCl)₂] may substitute SOCl₂ but require longer reaction times (24–48 hours).

Industrial Optimization

Continuous flow reactors have replaced batch processes in industrial settings to enhance safety and scalability. These systems minimize thermal degradation and byproduct formation through precise temperature control (maintained at 50±2°C) and rapid mixing. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg), isolating the product at 85–90°C.

Table 2: Synthesis parameters for Hex-2-ynoyl chloride

ParameterLaboratory MethodIndustrial Method
ReagentSOCl₂SOCl₂
Temperature (°C)40–6050
Reaction Time4–6 hours1–2 hours
Yield85–90%92–95%
PurificationDistillationContinuous distillation

Chemical Reactivity and Mechanisms

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, reaction with benzylamine produces N-benzylhex-2-ynamide:

HC≡C-CH₂-CH₂-CH₂-COCl + C₆H₅CH₂NH₂ → HC≡C-CH₂-CH₂-CH₂-CONHCH₂C₆H₅ + HCl\text{HC≡C-CH₂-CH₂-CH₂-COCl + C₆H₅CH₂NH₂ → HC≡C-CH₂-CH₂-CH₂-CONHCH₂C₆H₅ + HCl}

This reaction proceeds via a tetrahedral intermediate, with the chloride ion acting as a leaving group .

Conjugated Addition Reactions

The triple bond participates in cycloadditions and metal-catalyzed couplings. In a Diels-Alder reaction with 1,3-butadiene, Hex-2-ynoyl chloride forms a bicyclic lactone intermediate, which is valuable in natural product synthesis . Palladium-catalyzed Sonogashira coupling with aryl halides introduces aryl groups at the triple bond, expanding its utility in constructing complex architectures.

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

Hex-2-ynoyl chloride serves as a precursor to protease inhibitors and kinase modulators. For instance, its amide derivatives exhibit inhibitory activity against HIV-1 protease (IC₅₀ = 0.8–1.2 µM). The compound’s ability to enhance gastrointestinal drug absorption has been exploited in prodrug formulations, such as 3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-2-hexyn-1-yl)oxy]-1-propanaminium chloride .

Polymer Chemistry

Copolymerization with ethylene glycol yields polyesters with tunable thermal stability (decomposition temperature: 220–250°C). These polymers find use in biodegradable packaging and medical implants.

Table 3: Industrial applications of Hex-2-ynoyl chloride

SectorApplicationExample Product
PharmaceuticalsProdrug synthesisHIV protease inhibitors
AgrochemicalsHerbicide intermediatesChloroacetanilides
PolymersBiodegradable plasticsPoly(hex-2-ynoate)

Recent Advances and Research Trends

Catalytic Asymmetric Reactions

Recent studies employ chiral Lewis acid catalysts to induce enantioselectivity in Hex-2-ynoyl chloride reactions. For example, a rhodium(I)-BINAP complex achieves 92% ee in the synthesis of δ-lactones via [4+2]-cycloaddition .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70% compared to traditional methods. This approach maintains yields at 88–90% while eliminating volatile organic solvents.

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